molecular formula C23H17NOS B11427467 6-(2-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

6-(2-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Cat. No.: B11427467
M. Wt: 355.5 g/mol
InChI Key: JJTJCCOLGUMBOL-UHFFFAOYSA-N
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Description

    6-(2-methylphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol: is a heterocyclic compound with the molecular formula C₂₃H₁₇NOS.

  • This compound has drawn interest due to its potential biological and pharmacological activities. Let’s explore further!
  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound may involve cyclization reactions, such as thiazepine formation from appropriate precursors.

      Reaction Conditions: Specific conditions would depend on the chosen synthetic pathway.

      Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for study.

  • Chemical Reactions Analysis

      Reactivity: This compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Examples include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophilic substitution conditions.

      Major Products: These reactions could yield derivatives with modified functional groups or ring structures.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antitumor).

      Industry: Evaluate its use in materials science or as a precursor for drug development.

  • Mechanism of Action

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., fused ring system, substituents).

      Similar Compounds: Explore related thiazepines, indeno-benzene derivatives, or compounds with similar pharmacophores.

    Properties

    Molecular Formula

    C23H17NOS

    Molecular Weight

    355.5 g/mol

    IUPAC Name

    11-(2-methylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

    InChI

    InChI=1S/C23H17NOS/c1-14-8-2-3-9-15(14)23-20-21(16-10-4-5-11-17(16)22(20)25)24-18-12-6-7-13-19(18)26-23/h2-13,23-24H,1H3

    InChI Key

    JJTJCCOLGUMBOL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2

    Origin of Product

    United States

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